REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[O:6]1[CH:8]([CH2:9][CH3:10])[CH2:7]1>>[C:1]([N:5]1[CH2:7][CH:8]([CH2:9][CH3:10])[O:6][C:8]([CH2:9][CH3:10])([OH:6])[CH2:7]1)([CH3:4])([CH3:3])[CH3:2].[C:1]([N:5]([CH2:7][CH:8]([OH:6])[CH2:9][CH3:10])[CH2:7][CH:8]([OH:6])[CH2:9][CH3:10])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1CC(OC(C1)CC)(O)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N(CC(CC)O)CC(CC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |